(+)-Chebulic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Chebulic acid is a naturally occurring phenolic compound found primarily in the fruits of Terminalia chebula, a tree native to South Asia. This compound is known for its potent antioxidant properties and has been used in traditional medicine for centuries. It is a type of ellagitannin, which is a class of hydrolyzable tannins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Chebulic acid can be achieved through several methods, including the oxidation of ellagic acid derivatives. One common method involves the use of potassium permanganate as an oxidizing agent in an acidic medium. The reaction typically requires controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the fruits of Terminalia chebula. The extraction process includes drying the fruits, followed by solvent extraction using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Chebulic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various quinones.

Reduction: Reduction reactions can convert it into simpler phenolic compounds.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of simpler phenolic compounds.

Substitution: Formation of esters, ethers, and other substituted derivatives.

Aplicaciones Científicas De Investigación

(+)-Chebulic acid has a wide range of scientific research applications:

Chemistry: Used as a standard for antioxidant assays and in the synthesis of other phenolic compounds.

Biology: Studied for its role in cellular protection against oxidative stress.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: Used in the formulation of natural antioxidants in food and cosmetic products.

Mecanismo De Acción

The mechanism of action of (+)-Chebulic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes. This compound also modulates signaling pathways related to inflammation and apoptosis, contributing to its protective effects.

Comparación Con Compuestos Similares

(+)-Chebulic acid is unique among phenolic compounds due to its high antioxidant capacity and its ability to modulate multiple biological pathways. Similar compounds include:

Ellagic acid: Another ellagitannin with similar antioxidant properties.

Gallic acid: A simpler phenolic acid with antioxidant and antimicrobial activities.

Tannic acid: A complex mixture of galloyl esters with astringent properties.

In comparison, this compound stands out for its higher potency and broader range of biological activities.

Actividad Biológica

(+)-Chebulic acid, a hydrolysable tannin derived from the fruits of Terminalia chebula, has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, supported by various research findings and case studies.

Chemical Structure and Properties

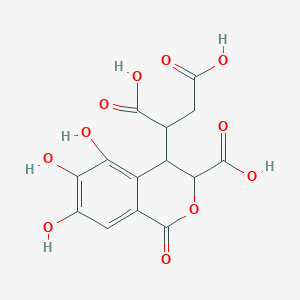

This compound is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is C₁₈H₁₈O₁₄, and it is known for its ability to interact with various biological targets due to its polyphenolic nature.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound across various cancer cell lines.

A comprehensive review highlighted that this compound exhibits anti-proliferative properties by inhibiting key pathways involved in cancer progression such as NFκB and COX-2 . Additionally, it enhances the sensitivity of cancer cells to chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

Recent research has indicated that this compound possesses notable antimicrobial properties, particularly against Helicobacter pylori (HP).

- Mechanism : It acts as an anti-adhesive agent, disrupting the adhesion of HP to host epithelial cells.

- Findings : A study reported a significant reduction in bacterial growth at concentrations of 16 μg/mL and 32 μg/mL, alongside inhibition of urease activity critical for HP virulence .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways:

- Mechanism : It reduces the expression of pro-inflammatory cytokines and mediators.

- Case Studies : In vitro studies demonstrated a decrease in inflammatory markers in various cell lines treated with this compound .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Propiedades

IUPAC Name |

2-(3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZMWVAACFYLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.